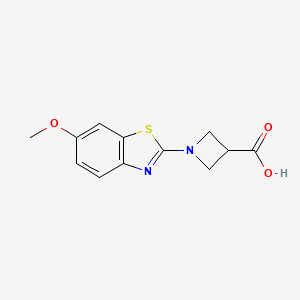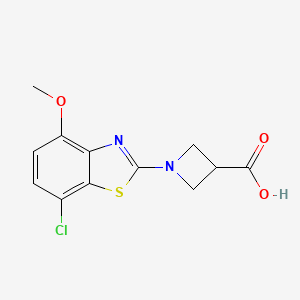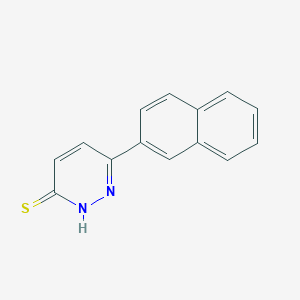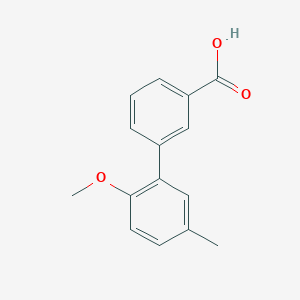
4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid
Übersicht
Beschreibung
4-Methylsulfamoyl-benzoic acid is a chemical compound with the CAS Number: 10252-63-8. It has a molecular weight of 215.23 and its IUPAC Name is 4-[(methylamino)sulfonyl]benzoic acid .
Molecular Structure Analysis
The InChI Code for 4-Methylsulfamoyl-benzoic acid is 1S/C8H9NO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11). The InChI key is PAOYGUDKABVANA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Methylsulfamoyl-benzoic acid is a solid substance. It has a high GI absorption and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -7.47 cm/s. It has a Lipophilicity Log Po/w (iLOGP) of 0.72 .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Phenylboronic acids (PBAs) have been explored for their potential in biomedical applications due to their ability to form covalent bonds with polyol compounds. This property enables PBAs to function as glucose-sensitive polymers, which can be used for self-regulated insulin release in diabetes treatment. Additionally, PBAs have been utilized in wound healing and tumor targeting due to their diagnostic capabilities .
Antitumor and Antioxidant Activities
PBAs possess strong biological activities, including antitumor and antioxidant properties. These activities have been extensively studied in various fields such as medicine, where PBAs can contribute to the development of new therapeutic agents .
Anti-inflammatory and Antibacterial Applications
The anti-inflammatory and antibacterial properties of PBAs make them valuable in medical research, particularly in the development of treatments for infections and inflammation-related conditions .
Sensing Applications
Boronic acids, including PBAs, are known for their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions are leveraged in various sensing applications, ranging from homogeneous assays to heterogeneous detection methods .
Agricultural and Food Science Research
In agriculture and food science, the biological activities of PBAs are harnessed for improving crop protection and food preservation, thanks to their antibacterial and antiviral properties .
Environmental Science Applications
The environmental science field benefits from the use of PBAs in monitoring and remediation efforts, where their sensing capabilities can detect pollutants or assist in environmental clean-up processes .
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(methylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3NO4S/c1-13-18(16,17)5-2-3-7(9(14)15)6(4-5)8(10,11)12/h2-4,13-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJZVLYOTNAUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1425009.png)



![2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1425018.png)


![(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1425023.png)


![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)